Anhydro Galantamine
Overview
Description
Anhydro Galantamine is a derivative of Galantamine, an alkaloid extracted from the bulbs and flowers of plants in the Amaryllidaceae family, such as the common snowdrop (Galanthus nivalis). Galantamine is primarily known for its use in treating mild to moderate Alzheimer’s disease due to its ability to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, thereby increasing the levels of this neurotransmitter in the brain .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Anhydro Galantamine involves several steps, starting from the extraction of Galantamine from natural sources or its total synthesis. The key steps include:
Oxidative Phenol Coupling: This step involves the oxidative coupling of phenols, which is crucial for forming the core structure of Galantamine.
Transition Metal Catalyzed Reactions: Various reactions such as Heck reaction, enyne ring-closing metathesis (RCM), and dynamic kinetic resolution are employed to construct the complex tetracyclic structure of Galantamine.
Rearrangement Reactions: Semipinacol rearrangement and Johnson–Claisen rearrangement are used to further refine the structure.
Industrial Production Methods: Industrial production of Galantamine typically involves extraction from plant materials followed by purification. The extracted Galantamine is then subjected to chemical modifications to produce this compound. The process includes:
Chemical Reactions Analysis
Anhydro Galantamine undergoes various chemical reactions, including:
Oxidation: Involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Utilizes reducing agents to remove oxygen or add hydrogen to the molecule.
Substitution: Common reagents include halogens and nucleophiles, leading to the replacement of specific atoms or groups in the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Nucleophiles: Including halides and amines.
Major Products: The reactions typically yield various derivatives of this compound, which can be further modified for specific applications .
Scientific Research Applications
Anhydro Galantamine has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying acetylcholinesterase inhibitors and their interactions with enzymes.
Biology: Investigated for its effects on neurotransmitter levels and potential neuroprotective properties.
Medicine: Primarily used in the treatment of Alzheimer’s disease and other cognitive disorders.
Industry: Employed in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
Anhydro Galantamine is compared with other acetylcholinesterase inhibitors such as:
Rivastigmine: Another acetylcholinesterase inhibitor used in Alzheimer’s treatment.
Donepezil: A selective acetylcholinesterase inhibitor with a longer duration of action compared to this compound.
Uniqueness: this compound’s dual mechanism of action, involving both acetylcholinesterase inhibition and nicotinic receptor modulation, distinguishes it from other similar compounds .
Comparison with Similar Compounds
- Rivastigmine
- Donepezil
- Physostigmine
- Tacrine
Properties
IUPAC Name |
(1S,12S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,13,15-pentaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-18-10-9-17-8-4-3-5-14(17)20-16-13(19-2)7-6-12(11-18)15(16)17/h3-8,14H,9-11H2,1-2H3/t14-,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWHKLZOMVLIBL-YOEHRIQHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C=CC=CC2OC4=C(C=CC(=C34)C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@]23C=CC=C[C@@H]2OC4=C(C=CC(=C34)C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60216701 | |
Record name | R-116937 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60216701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
664995-65-7 | |
Record name | R-116937 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0664995657 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | R-116937 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60216701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | R-116937 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6CO8F66S7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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